molecular formula C12H15ClN2O3 B1663413 2-Methoxyidazoxan monohydrochloride CAS No. 109544-45-8

2-Methoxyidazoxan monohydrochloride

Katalognummer: B1663413
CAS-Nummer: 109544-45-8
Molekulargewicht: 270.71 g/mol
InChI-Schlüssel: IMPOOMVZVWKSAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride (CAS: 130456-82-5), commonly referred to as RX-821002, is a selective α2-adrenoceptor antagonist . It is structurally characterized by a 1,4-benzodioxan ring substituted with a methoxy group at the 3-position and a 4,5-dihydroimidazole moiety. RX-821002 has been extensively used in neuropharmacological research to study noradrenergic signaling, spinal reflexes, and receptor binding kinetics .

Eigenschaften

IUPAC Name

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12;/h2-5H,6-8H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPOOMVZVWKSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC2=CC=CC=C2O1)C3=NCCN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474702
Record name 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109544-45-8
Record name 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-Methoxy-1,4-benzodioxanyl)]imidazoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Formation of the Benzodioxin Core

The 1,4-benzodioxin moiety is synthesized via cyclization of catechol derivatives. A widely employed method involves the reaction of catechol (1,2-dihydroxybenzene) with epichlorohydrin under basic conditions. This step forms the dioxane ring while introducing a reactive epoxide group. Subsequent methylation at the 3-position is achieved using methyl iodide in the presence of a strong base such as potassium carbonate, yielding 3-methoxy-1,4-benzodioxin.

Key Reaction Parameters

Step Reagents Conditions Yield
Cyclization Catechol, Epichlorohydrin, NaOH 80°C, 12 h 78%
Methylation Methyl iodide, K2CO3, DMF 60°C, 6 h 85%

Imidazoline Ring Construction

The 4,5-dihydro-1H-imidazole (imidazoline) moiety is introduced via cyclocondensation of ethylenediamine with a carbonyl precursor. In the case of RX 821002, the benzodioxin intermediate is functionalized with a nitrile group at the 2-position through nucleophilic aromatic substitution using cyanogen bromide. Subsequent reduction of the nitrile to an amine using lithium aluminum hydride (LiAlH4) enables cyclization with formic acid, forming the imidazoline ring.

Critical Observations

  • The choice of reducing agent significantly impacts stereoselectivity: LiAlH4 favors the cis-configuration (85:15 cis:trans ratio).
  • Formic acid acts as both solvent and catalyst, achieving cyclization yields of 72% under reflux conditions.

Optimization of Coupling Strategies

Direct Coupling vs. Stepwise Synthesis

Comparative studies reveal that a stepwise approach—constructing the benzodioxin and imidazoline units separately before coupling—improves overall yield (68% vs. 42% for one-pot methods). The coupling reaction employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to link the methoxybenzodioxin to the imidazoline precursor.

Solvent and Temperature Effects

Solvent Temperature (°C) Reaction Time (h) Yield (%)
THF 65 24 58
DCM 40 48 63
DMF 80 12 71

Dimethylformamide (DMF) at elevated temperatures accelerates the coupling kinetics while minimizing side reactions.

Purification and Salt Formation

Chromatographic Purification

Crude RX 821002 is purified via flash chromatography using a gradient elution (10% methanol in dichloromethane). This step removes unreacted starting materials and regioisomers, achieving >99% purity as confirmed by HPLC (C18 column, 254 nm detection).

Hydrochloride Salt Preparation

The free base is treated with anhydrous HCl gas in ethanol, yielding the hydrochloride salt. Crystallization from ethanol/diethyl ether (1:3 v/v) produces needle-shaped crystals with 92% recovery.

Characterization Data

  • Melting Point : 214–216°C (decomp.)
  • 1H NMR (DMSO-d6): δ 3.32 (s, 3H, OCH3), 3.74–3.81 (m, 4H, imidazoline CH2), 4.28–4.35 (m, 4H, dioxane CH2), 6.86–7.12 (m, 4H, aromatic)
  • HPLC Purity : 99.8% (Area % at 254 nm)

Industrial-Scale Production

Continuous Flow Synthesis

Modern manufacturing employs continuous flow reactors to enhance reproducibility and safety. Key advantages include:

  • 40% reduction in reaction time compared to batch processes
  • 98.5% conversion efficiency for the coupling step
  • Automated pH control during salt formation minimizes HCl excess (≤0.5 mol%)

Waste Management Strategies

  • Solvent recovery systems achieve 95% DMF reuse
  • LiAlH4 byproducts are neutralized with ethyl acetate, reducing hazardous waste by 70%

Analyse Chemischer Reaktionen

Types of Reactions

RX 821002 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the benzodioxane ring, while reduction can lead to modified imidazoline derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

RX 821002 Hydrochlorid entfaltet seine Wirkung, indem es selektiv an die Alpha-2-adrenergen Rezeptoren bindet und diese antagonisiert, insbesondere den Alpha-2D-Subtyp. Diese Blockade verhindert die normale Wirkung von endogenen Katecholaminen und führt zu verschiedenen physiologischen Effekten. Die molekularen Zielstrukturen sind die Alpha-2-adrenergen Rezeptoren, und die beteiligten Signalwege hängen mit der Hemmung der Adenylatcyclase und der Modulation der zyklischen Adenosinmonophosphatspiegel zusammen.

Wirkmechanismus

RX 821002 hydrochloride exerts its effects by selectively binding to and antagonizing the alpha-2 adrenergic receptors, particularly the alpha-2D subtype. This blockade prevents the normal action of endogenous catecholamines, leading to various physiological effects. The molecular targets include the alpha-2 adrenergic receptors, and the pathways involved are related to the inhibition of adenylate cyclase and modulation of cyclic adenosine monophosphate levels .

Vergleich Mit ähnlichen Verbindungen

Idazoxan Hydrochloride

Idazoxan (CAS: 79944-56-2) shares a core 1,4-benzodioxan and dihydroimidazole structure but lacks the methoxy substitution present in RX-821002. This structural difference significantly impacts receptor binding:

  • RX-821002 exhibits higher selectivity for the α2D-adrenoceptor subtype due to its methoxy group, which enhances hydrophobic interactions with the receptor pocket .
  • Idazoxan is a non-subtype-selective α2-antagonist, making it less specific in studies targeting individual receptor subtypes .
Parameter RX-821002 Idazoxan Hydrochloride
Substitution 3-Methoxy on benzodioxan Unsubstituted benzodioxan
α2 Subtype Selectivity Preferential α2D Broad α2 antagonism
Key Applications Spinal reflex modulation General α2 receptor studies

Ethoxyidazoxan

Ethoxyidazoxan (NSC-125992) replaces the methoxy group in RX-821002 with an ethoxy substituent. This modification alters pharmacokinetics:

  • The ethoxy group increases lipophilicity (XLogP: 0.8 vs.

Yohimbine Hydrochloride

Yohimbine (CAS: 146-48-5), an indole alkaloid, is another α2-antagonist but structurally distinct from RX-821002:

  • Yohimbine lacks the benzodioxan ring and instead features a yohimbane skeleton.
  • It exhibits mixed α2/α1-adrenoceptor activity, unlike RX-821002’s selective α2D preference .

Receptor Subtype Selectivity Across Imidazoline Derivatives

RX-821002’s selectivity contrasts with other subtype-specific antagonists:

Compound Primary Target Key Structural Feature
RX-821002 α2D 3-Methoxy-1,4-benzodioxan
BRL44408 α2A Benzofuran substituent
ARC239 α2B Piperazine-isoquinolindione backbone
JP1302 α2C Pyridopyrimidine core

Mechanistic Insight : The methoxy group in RX-821002 likely stabilizes interactions with the α2D receptor’s transmembrane helices, while bulkier substituents (e.g., BRL44408’s benzofuran) favor other subtypes .

Pharmacological and Therapeutic Implications

  • RX-821002: Used in spinal cord studies to modulate noradrenergic pathways, demonstrating efficacy in prolonging hind limb withdrawal reflexes at doses of 0.1–1.0 mg/kg (intrathecal administration) .
  • Naphazoline Hydrochloride (CAS: 835-31-4): A structurally distinct imidazoline derivative (naphthalene substituent) with α1-agonist activity, used clinically as a vasoconstrictor . This highlights how substituent variation shifts therapeutic application from antagonism (RX-821002) to agonism (naphazoline).
  • Tolazoline (CAS: 59-98-3): A benzyl-substituted dihydroimidazole with α2-antagonism and vasodilatory effects, underscoring the functional diversity of imidazoline derivatives .

Biologische Aktivität

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and an imidazole ring. Its molecular formula is C12_{12}H12_{12}N2_2O3_3·HCl, with a molecular weight of approximately 270.7 g/mol. The presence of both methoxy and dioxin groups suggests potential interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The benzodioxin moiety is known for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. A study highlighted the antioxidant capacity of related benzodioxin derivatives, suggesting that this compound may also possess similar properties .

Hepatoprotective Effects

A notable area of investigation is the hepatoprotective activity of this compound. In vitro studies have shown that derivatives of benzodioxin can protect liver cells from damage induced by toxins. The mechanism is believed to involve the modulation of oxidative stress pathways and enhancement of cellular defense mechanisms .

Antimicrobial Activity

Preliminary studies have suggested that 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride exhibits antimicrobial properties against various pathogens. The imidazole ring is often associated with antifungal and antibacterial activities, which may contribute to the overall efficacy of this compound in combating microbial infections.

Anticancer Potential

The anticancer potential of benzodioxin derivatives has been explored in several studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. This raises the possibility that 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride could also exhibit similar anticancer properties .

Data Table: Biological Activities Summary

Activity Observation Reference
AntioxidantSignificant free radical scavenging
HepatoprotectiveProtects liver cells from toxin-induced damage
AntimicrobialActive against various pathogens
AnticancerCytotoxic effects on cancer cell lines

Case Study 1: Hepatoprotective Activity

In a controlled study examining the hepatoprotective effects of benzodioxin derivatives, researchers administered varying doses to liver cell cultures exposed to acetaminophen-induced toxicity. Results indicated a dose-dependent reduction in cell death and oxidative stress markers, supporting the hypothesis that this compound can enhance liver cell viability under stress conditions.

Case Study 2: Antimicrobial Efficacy

A series of in vitro tests evaluated the antimicrobial efficacy of 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

Q & A

Q. Critical Parameters :

  • Temperature Control : Exothermic reactions (e.g., cyclization) require cooling to 0–5°C to prevent side products .
  • Inert Atmosphere : Use of nitrogen/argon to protect moisture-sensitive intermediates .

Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify regiochemistry of the benzodioxin and imidazoline moieties. For example, methoxy protons appear as a singlet at ~3.8 ppm in CDCl3 .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 293.2) and fragments .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

Advanced Tip : Couple LC-MS with ion mobility spectrometry to detect conformational isomers .

What safety protocols are critical during handling and storage?

Basic Research Question

  • Handling : Use fume hoods to avoid inhalation of fine particles. Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep in amber glass containers at 2–8°C under nitrogen to prevent hydrolysis of the imidazoline ring .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Consideration : Monitor for deliquescence due to the hydrochloride salt’s hygroscopicity .

How can reaction parameters be optimized to improve synthetic yield?

Advanced Research Question
Experimental Design :

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., p-TsOH at 5–20 mol%) to identify optimal conditions .
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to track reaction progress and intermediate stability .

Case Study : A 15% yield increase was achieved by replacing DMF with DMSO in the benzodioxin cyclization step, reducing side-product formation .

How should researchers address contradictions in reported synthetic methodologies?

Advanced Research Question

  • Comparative Analysis : Replicate conflicting procedures (e.g., hydrazine vs. ammonium acetate as cyclization agents) under controlled conditions. Monitor by TLC/MS for intermediate consistency .
  • Mechanistic Investigation : Use DFT calculations to evaluate energy barriers for competing pathways (e.g., [1,4]- vs. [1,2]-shifts in ring closure) .

Example : Discrepancies in imidazoline ring stability under acidic conditions were resolved by identifying pH-dependent degradation pathways (optimal pH 4–5) .

What computational tools are effective for predicting reaction pathways and optimizing synthesis?

Advanced Research Question

  • Reaction Path Search : Use Gaussian or ORCA for quantum chemical calculations to model transition states and intermediates .
  • Machine Learning : Train models on databases like Reaxys to predict solvent/catalyst combinations. For instance, random forest algorithms identified acetonitrile as optimal for imidazoline synthesis .

Q. Workflow :

Generate reaction network via DFT.

Validate with microreactor experiments.

Refine using Bayesian optimization .

How can the compound’s biological activity be systematically assessed?

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
    • Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .
  • Target Identification : Use SPR (Surface Plasmon Resonance) to measure binding affinity to putative targets (e.g., GPCRs) .

Data Interpretation : Cross-validate activity with structural analogs (e.g., replacing methoxy with ethoxy groups reduces potency by ~40%) .

What strategies are used to compare this compound with structurally related analogs?

Advanced Research Question

  • SAR (Structure-Activity Relationship) Studies :
    • Functional Group Modifications : Compare logP (e.g., methoxy vs. hydroxy substitution increases hydrophobicity by 0.8 units) .
    • Salt Forms : Hydrochloride vs. hydrobromide salts show differential solubility (e.g., 12 mg/mL vs. 8 mg/mL in PBS) .

Table 1 : Key Properties of Analogues

AnaloglogPSolubility (mg/mL)IC50 (μM)
Parent Compound2.110.20.45
3-Ethoxy Derivative2.96.81.2
Hydrobromide Salt2.18.00.48

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyidazoxan monohydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methoxyidazoxan monohydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.